



Application Notes and Protocols for the Analytical Method Validation of Nizatidine Assay

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Compound of Interest		
Compound Name:	Nizax	
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These application notes provide a comprehensive overview and detailed protocols for the validation of analytical methods for the quantification of nizatidine in pharmaceutical formulations. The methodologies outlined are based on established High-Performance Liquid Chromatography (HPLC) and UV-Visible Spectrophotometry techniques, adhering to the International Council for Harmonisation (ICH) Q2(R1) guidelines.

High-Performance Liquid Chromatography (HPLC) Method

The HPLC method is a highly specific and sensitive technique for the determination of nizatidine. The following sections detail the experimental protocol and validation parameters for a reversed-phase HPLC (RP-HPLC) method.

Experimental Protocol

Objective: To quantify nizatidine using a validated RP-HPLC method.

Materials and Reagents:

- Nizatidine reference standard
- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)



- Water (HPLC grade/deionized)
- Disodium hydrogen phosphate
- Triethylamine
- · Phosphoric acid
- Nizatidine tablets/capsules

Equipment:

- HPLC system with UV detector
- C8 or C18 analytical column (e.g., 250 mm x 4.6 mm, 5 μm)
- Analytical balance
- Volumetric flasks
- Pipettes
- Syringe filters (0.45 μm)
- Sonicator

Chromatographic Conditions:



Parameter	Condition 1	Condition 2	Condition 3
Mobile Phase	Acetonitrile:Water (90:10 v/v)[1][2]	0.02 M Disodium hydrogen phosphate:Acetonitrile :Methanol:Triethylami ne (80:10:10:0.05 v/v/v/v)[3][4]	0.05 M Phosphoric acid:Acetonitrile (50:50 v/v)[5]
Column	C8 (250 mm x 4.6 mm, 5 μm)	C18	C8 (250 mm x 4.6 mm, 5 μm)
Flow Rate	1.1 mL/min	1.5 mL/min	1.0 mL/min
Detection Wavelength	240 nm	320 nm	320 nm
Injection Volume	20 μL	20 μL	20 μL
Temperature	Ambient	Room Temperature	25 °C

Procedure:

- Standard Stock Solution Preparation: Accurately weigh 10 mg of nizatidine reference standard and transfer it to a 10 mL volumetric flask. Dissolve in the mobile phase and make up the volume to obtain a concentration of 1000 μg/mL.
- Working Standard Solutions: From the stock solution, prepare a series of dilutions ranging from 2-50 μg/mL using the mobile phase.
- Sample Preparation: Weigh and powder not fewer than 20 tablets. Transfer an amount of powder equivalent to 10 mg of nizatidine into a 10 mL volumetric flask. Add about 7 mL of mobile phase, sonicate for 15 minutes, and then make up the volume with the mobile phase.
 Filter the solution through a 0.45 μm syringe filter.
- Analysis: Inject 20 μL of the standard and sample solutions into the HPLC system and record the chromatograms.

Method Validation



The developed HPLC method was validated according to ICH guidelines for the following parameters:

Table 1: Summary of HPLC Method Validation Parameters

Parameter	Result (Condition 1)	Result (Condition 2)	Result (Condition 3)
Linearity Range	2-14 μg/mL	0.02-5 μg/mL	5-50 μg/mL
Correlation Coefficient (r²)	0.9993	≥ 0.999	> 0.9999
Accuracy (% Recovery)	99.1-101.2%	> 90%	≥ 98.2%
Precision (% RSD)			
- Intraday	≤ 3.5%	_	
- Interday	≤ 4.2%		
Limit of Detection (LOD)	0.011 μg/mL	0.01 μg/mL	_
Limit of Quantification (LOQ)	0.049 μg/mL	0.02 μg/mL	_

Specificity (Forced Degradation Studies):

Forced degradation studies were performed to demonstrate the stability-indicating nature of the method. Nizatidine was subjected to acid, base, oxidative, thermal, and photolytic stress conditions. The method was found to be specific, as the nizatidine peak was well-resolved from the degradation products.

Protocol for Forced Degradation:

- Acid Hydrolysis: Treat the drug solution with 1 M HCl and heat at 80°C for 2 hours.
- Base Hydrolysis: Treat the drug solution with 1 M NaOH and heat at 80°C for 30 minutes.



- Oxidative Degradation: Treat the drug solution with 6% H₂O₂ and heat at 80°C for 30 minutes.
- Thermal Degradation: Keep the drug powder in an oven at 100°C for 24 hours.
- Photolytic Degradation: Expose the drug powder to UV irradiation at 254 nm for 3 hours.

After degradation, the solutions are diluted with the mobile phase to a suitable concentration and analyzed by the developed HPLC method.

UV-Visible Spectrophotometric Method

A simple and cost-effective UV-Visible spectrophotometric method was developed and validated for the estimation of nizatidine in bulk and pharmaceutical dosage forms.

Experimental Protocol

Objective: To quantify nizatidine using a validated UV-Visible spectrophotometric method.

Materials and Reagents:

- Nizatidine reference standard
- 0.1 N Hydrochloric acid (HCl)
- · Nizatidine tablets

Equipment:

- UV-Visible Spectrophotometer
- Analytical balance
- Volumetric flasks
- Pipettes
- · Whatman No. 41 filter paper



Procedure:

- Solvent Preparation (0.1 N HCl): Prepare 0.1 N HCl solution.
- Standard Stock Solution Preparation: Accurately weigh 100 mg of nizatidine and dissolve it in a 100 mL volumetric flask with 0.1 N HCl to get a concentration of 1000 μg/mL. From this, a working stock solution of 100 μg/mL is prepared by diluting 10 mL to 100 mL with 0.1 N HCl.
- Preparation of Calibration Curve: From the working stock solution, prepare a series of dilutions ranging from 5-40 μg/mL in 0.1 N HCl. Measure the absorbance of these solutions at 325 nm against 0.1 N HCl as a blank. Plot a graph of absorbance versus concentration.
- Sample Preparation: Weigh and powder 20 tablets. Transfer an amount of powder equivalent to 10 mg of nizatidine into a 100 mL volumetric flask. Add about 75 mL of 0.1 N HCl, shake for 15-20 minutes, and then make up the volume with 0.1 N HCl. Filter the solution using Whatman No. 41 filter paper. Dilute 10 mL of the filtrate to 100 mL with 0.1 N HCl.
- Analysis: Measure the absorbance of the sample solution at 325 nm and determine the concentration from the calibration curve.

Method Validation

The UV-Visible spectrophotometric method was validated as per ICH guidelines.

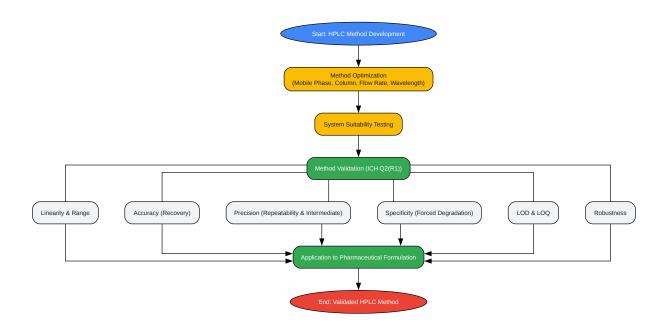
Table 2: Summary of UV-Visible Spectrophotometric Method Validation Parameters

Parameter	Result
λmax	325 nm
Linearity Range	5-40 μg/mL
Correlation Coefficient (r²)	0.998
Regression Equation	y = 0.025x + 0.005
Accuracy (% Recovery)	Validated by recovery studies



Visualizations

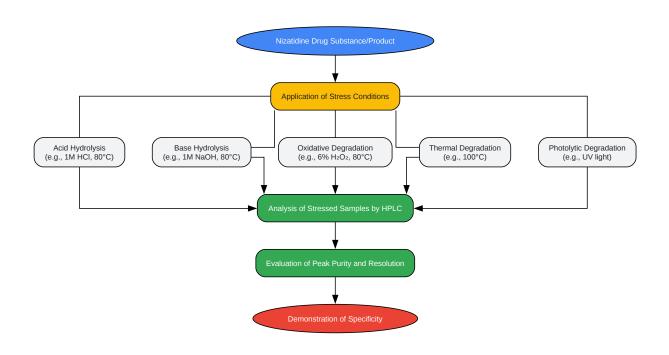
The following diagrams illustrate the workflows for the analytical method validation of nizatidine.



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Caption: Workflow for HPLC Method Validation of Nizatidine.





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Caption: Workflow for Forced Degradation Studies of Nizatidine.

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